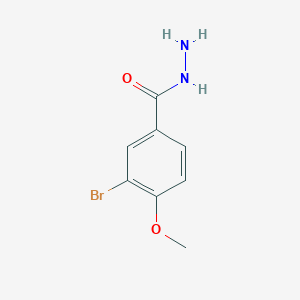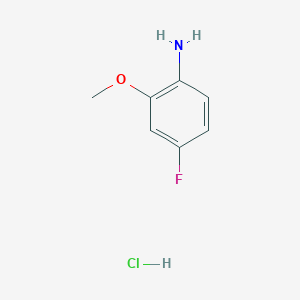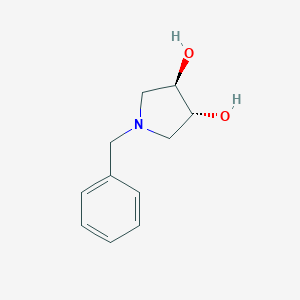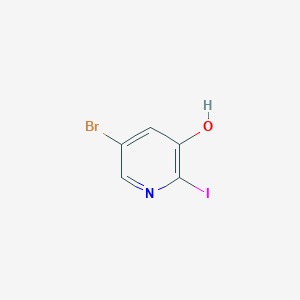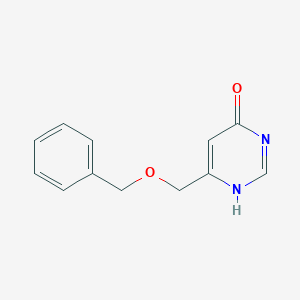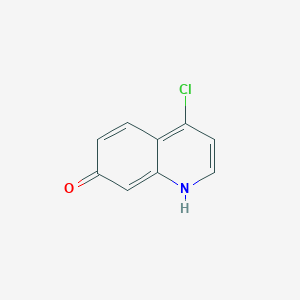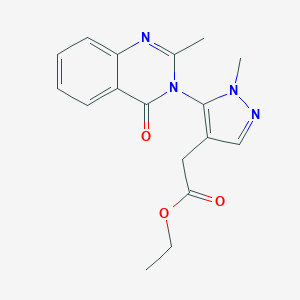
1-(Pyridin-2-YL)cyclopropanecarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of cyclopropanecarbonitrile derivatives, including 1-(Pyridin-2-yl)cyclopropanecarbonitrile, often involves multi-component reactions. One approach includes the three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes, leading to the formation of cyclopropanecarbonitrile derivatives as major or competing products through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021). Another method involves a one-pot two-step tandem reaction using pyridinium ylides for the efficient synthesis of polysubstituted cyclopropanes (Wang et al., 2009).
Molecular Structure Analysis
The molecular structure of cyclopropanecarbonitriles can be complex and varies based on the substituents on the cyclopropane ring. Studies have shown that the molecular structures of compounds related to 1-(Pyridin-2-yl)cyclopropanecarbonitrile demonstrate significant interactions such as C–H⋯N, C–H⋯π, and π⋯π, which play a crucial role in their crystal packing and stability (Lai et al., 2006).
Chemical Reactions and Properties
Cyclopropanecarbonitrile compounds, including 1-(Pyridin-2-yl)cyclopropanecarbonitrile, participate in a range of chemical reactions. These include cycloaddition reactions, where cyclopropanes serve as precursors for the synthesis of complex molecules. For example, diboron(4)-catalyzed remote [3+2] cycloaddition of cyclopropanes has been developed for the synthesis of pyridine-substituted cyclopentanes and other complex structures (Xu et al., 2022).
Physical Properties Analysis
The physical properties of cyclopropanecarbonitriles, such as 1-(Pyridin-2-yl)cyclopropanecarbonitrile, can be determined through various spectroscopic and analytical techniques. Studies involving compounds with similar structures have employed techniques like FT-IR, NMR, and UV spectroscopy to characterize their physical properties, providing insights into their stability, purity, and structural configuration (Özdemir et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-(Pyridin-2-yl)cyclopropanecarbonitrile are influenced by its functional groups and structural framework. These compounds exhibit a range of reactivities, including the ability to participate in cycloaddition reactions and to serve as intermediates in the synthesis of more complex heterocyclic compounds. Their reactivity is often explored in the context of synthesizing bioactive molecules or materials with specific chemical properties (Nishiyama et al., 1995).
Scientific Research Applications
Synthesis and Reactivity :
- Three-Component Condensation : A study demonstrated the synthesis of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles through a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes. Cyclopropanecarbonitrile derivatives were noted as competing reaction products in this process (Demidov, Osyanin, Osipov, & Klimochkin, 2021).
Crystal Packing and Molecular Interactions :
- C–H⋯N, C–H⋯π and π⋯π Interactions : Research on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines revealed the importance of these interactions in the crystal packing of these compounds (Lai, Mohr, & Tiekink, 2006).
Antimicrobial Activity :
- Synthesis of 2-(Pyridine-3-yl)-4H-chromen-4-one Derivatives : A study focusing on the synthesis of these derivatives found that most of the compounds showed potent antibacterial and antifungal activities (Chate, Ghotekar, Bhagat, & Gill, 2013).
Fluorescence and Antibacterial Activity :
- Synthesis of Novel 3-pyridinecarbonitriles with Amino Acid Function : This research highlighted the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
Chemical Probing and Sensing :
- Synthesis and Initial Functional Study of Tetrapyridyl Tetrahydropyrrolopyrrolones : This research explored a one-pot strategy to generate compounds that can act as selective UV-vis and fluorescence probes for Zn2+ and Cd2+ (Gao, Fang, Xu, & Gong, 2022).
Metal-Organic Frameworks and Coordination Chemistry :
- Synthesis of β-(о-hydroxybenzyl)pyridines : This study involved the synthesis of pyridine derivatives and explored their coordination chemistry (Osipov, Osyanin, & Klimochkin, 2018).
properties
IUPAC Name |
1-pyridin-2-ylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEVNPHZQRROPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595137 | |
| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-YL)cyclopropanecarbonitrile | |
CAS RN |
162960-28-3 | |
| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



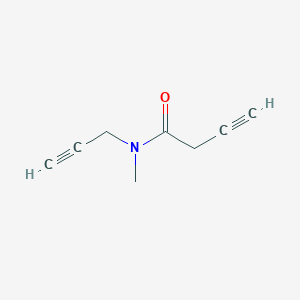
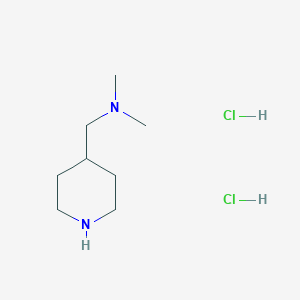
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
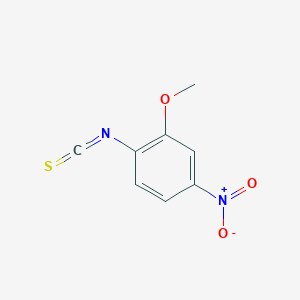
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)

